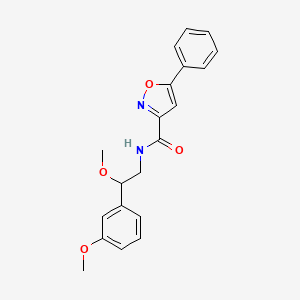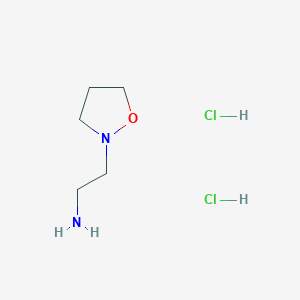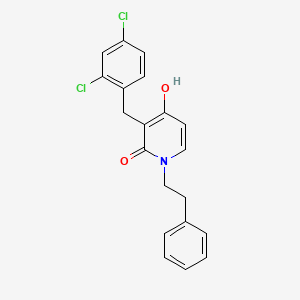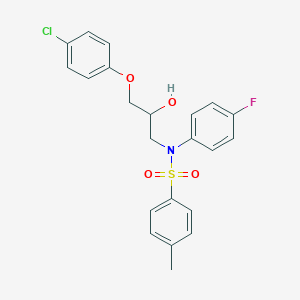
N-(3-(4-氯苯氧基)-2-羟基丙基)-N-(4-氟苯基)-4-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-step chemical reactions, starting from basic aromatic amines or anilines. For instance, 4-chloroaniline can react with 1-(4-hydroxyphenyl)-ethanone in the presence of catalysts to give intermediate products, which upon further reactions yield sulfonamide derivatives. Such synthetic routes highlight the complexity and the tailored approaches needed for synthesizing specific sulfonamide compounds (Patel et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by their solid-state arrangement, which can be influenced by various intermolecular interactions. For example, the crystal structures of some sulfonamides show two-dimensional or three-dimensional architectures based on C—H⋯πaryl interactions or C—H⋯O interactions, respectively (Rodrigues et al., 2015). These structural details are crucial for understanding the compound's reactivity and interaction capabilities.
Chemical Reactions and Properties
Sulfonamides like “N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide” participate in various chemical reactions, such as acylation of amines, highlighting their potential as chemoselective reagents. Their ability to undergo selective chemical transformations in water as a green solvent demonstrates their versatility and applicability in environmentally friendly chemical processes (Ebrahimi et al., 2015).
科学研究应用
酶抑制和药物开发
Hashimoto等人(2002年)对一系列苯磺酰胺衍生物进行的研究突显了它们作为选择性环氧合酶-2(COX-2)抑制剂的潜力,这是一种参与炎症和疼痛的酶。研究表明,在这些化合物中引入氟原子可以保留COX-2的效力,并显著增加对COX-1/COX-2的选择性,鉴定出具有治疗类风湿性关节炎和急性疼痛潜力的化合物(Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002)。
结构研究和材料科学
Pawlak等人(2021年)对AND-1184进行了结构研究,这是一种潜在的治疗痴呆症的活性药物成分(API),展示了固体核磁共振和X射线晶体学在理解这类化合物的分子结构和动态中的重要性(Tomasz Pawlak, M. Szczesio, M. Potrzebowski, 2021)。
合成和表征
Patel等人(2011年)的研究集中在合成和研究苯磺酰胺衍生物的抗微生物活性。这项工作有助于开发具有潜在应用于对抗微生物感染的新化合物(R. N. Patel, K. Nimavat, K. Vyas, P. Patel, 2011)。
催化和有机反应
Hazra等人(2015年)对磺化席夫碱铜(II)配合物的研究,包括苯磺酰胺,作为醇氧化中的催化剂,说明了这些化合物在促进化学转化中的实用性,特别是在特定条件下的选择氧化反应(S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015)。
属性
IUPAC Name |
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4S/c1-16-2-12-22(13-3-16)30(27,28)25(19-8-6-18(24)7-9-19)14-20(26)15-29-21-10-4-17(23)5-11-21/h2-13,20,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURVJMRUQHHYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)

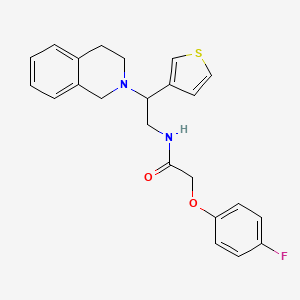
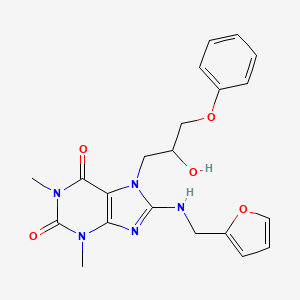

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)
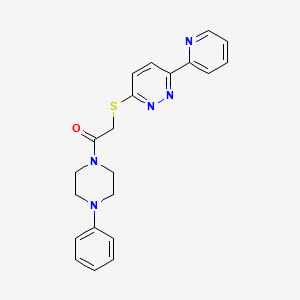

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
